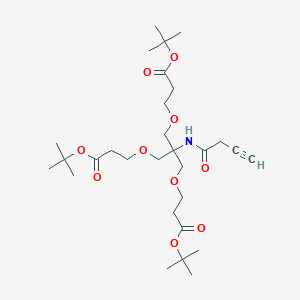

Di-tert-butyl 3,3'-((2-(but-3-ynamido)-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Di-tert-butyl 3,3'-((2-(but-3-ynamido)-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate is a useful research compound. Its molecular formula is C29H49NO10 and its molecular weight is 571.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Di-tert-butyl 3,3'-((2-(but-3-ynamido)-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate (CAS No. 175724-30-8) is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C25H47NO9

Molecular Weight : 505.65 g/mol

Purity : 98%

IUPAC Name : Di-tert-butyl 3,3'-((2-amino-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate

The compound features multiple functional groups including tert-butyl and propanoate moieties, which may influence its solubility and reactivity.

Research indicates that compounds similar to this compound may exhibit diverse biological activities including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could enhance the effectiveness of antibiotics against resistant bacterial strains by disrupting membrane integrity and inhibiting efflux pumps .

- Potentiation of Antibiotic Efficacy : The compound may act as a potentiator for various antibiotics. For instance, structural modifications in related compounds have shown significant increases in the potency of antibiotics like clarithromycin against Escherichia coli .

Case Studies and Research Findings

A study investigating similar amide derivatives revealed that modifications significantly affect their antibacterial potency. The most effective analogs demonstrated up to a 128-fold increase in potency when paired with antibiotics .

| Compound | MIC Reduction (fold) | Potency Compared to PAβN |

|---|---|---|

| Compound 7 | 512 | 128-fold greater |

| Compound 22 | 128 | Not specified |

These findings underscore the importance of structural characteristics in determining biological activity.

Applications

Given its potential biological activities, this compound could be further explored for:

- Pharmaceutical Development : As a lead compound for the development of new antibiotic adjuvants.

- Research Tools : Investigating membrane dynamics and drug delivery systems.

Scientific Research Applications

Medicinal Chemistry Applications

Di-tert-butyl 3,3'-((2-(but-3-ynamido)-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate shows promise in medicinal chemistry due to its ability to act as a prodrug or a bioactive compound. Its structure allows for modifications that can enhance solubility and bioavailability.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting potential use as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Material Science Applications

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies

Research has shown that this compound can be used as a monomer in the synthesis of biodegradable polymers. These polymers exhibit favorable mechanical properties and degradation rates suitable for environmental applications.

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Degradation Rate | 60% in 6 months |

Biochemical Applications

This compound has potential applications in biochemistry as a reagent or catalyst due to its functional groups that can participate in various chemical reactions.

Enzyme Inhibition Studies

Recent studies have explored the use of this compound as an enzyme inhibitor. It has been found to effectively inhibit certain proteases, which could be beneficial in treating diseases where these enzymes play a critical role.

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced activity across various applications.

Properties

IUPAC Name |

tert-butyl 3-[2-(but-3-ynoylamino)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H49NO10/c1-11-12-22(31)30-29(19-35-16-13-23(32)38-26(2,3)4,20-36-17-14-24(33)39-27(5,6)7)21-37-18-15-25(34)40-28(8,9)10/h1H,12-21H2,2-10H3,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSZWBKSWUXEIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H49NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.